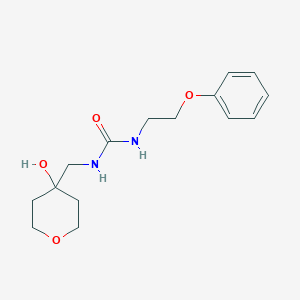![molecular formula C18H18ClN5O2 B2636412 3-(3-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896322-73-9](/img/structure/B2636412.png)
3-(3-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of imidazopurine-2,4-dione . It has been studied for its antidepressant-like properties and safety profile . The compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity .Molecular Structure Analysis
The molecular structure of the compound can be determined by various spectroscopic techniques. The molecular formula of a similar compound, “3-(3-Chlorobenzyl)-8-[2-(dimethylamino)ethyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione”, is C20H23ClN6O2, with an average mass of 414.889 Da and a mono-isotopic mass of 414.157104 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Research has led to the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives, exploring their pharmacological potential. For instance, studies have produced derivatives evaluated as potent 5-HT(1A) receptor ligands, demonstrating anxiolytic-like and antidepressant activities in preclinical models. These findings suggest that modifications to the imidazo[2,1-f]purine scaffold could yield compounds with promising anxiolytic and antidepressant properties, warranting further investigation for therapeutic applications (Zagórska et al., 2009).
Receptor Affinity and Molecular Studies
Further structural modifications of the imidazo[2,1-f]purine-2,4-dione system have been explored to enhance receptor affinity and selectivity, particularly towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Notably, compounds with a substituent at the 7-position exhibited significant receptor ligand activity, highlighting the importance of structural features for receptor affinity and suggesting potential for developing new therapeutic agents (Zagórska et al., 2015).
Antagonistic Activity Towards A3 Adenosine Receptors
Compounds featuring additional fused rings on the xanthine nucleus, including imidazo[2,1-f]purine-2,4-diones, have shown antagonistic activity towards A3 adenosine receptors. This activity presents a pathway for the development of selective A3 adenosine receptor antagonists, which could have therapeutic implications in conditions where modulation of this receptor is beneficial (Baraldi et al., 2005).
Zukünftige Richtungen
The future directions for this compound could involve further studies on its pharmacological properties and potential therapeutic applications. Molecular modeling has revealed that fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo purine-2,4(3H,8H)-dione have major significance for the provision of lead compounds for antidepressant and/or anxiolytic application .
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-4-22-11(2)9-23-14-15(20-17(22)23)21(3)18(26)24(16(14)25)10-12-6-5-7-13(19)8-12/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKDNIJNEWKDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16614298 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2636338.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2636339.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2636341.png)
![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2636342.png)
![N-Methyl-N-[2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2636344.png)
![Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B2636347.png)


![2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2636351.png)
